molecular formula C13H11FO B6369949 3-(2-Fluoro-4-methylphenyl)phenol CAS No. 1261942-37-3

3-(2-Fluoro-4-methylphenyl)phenol

Cat. No.: B6369949
CAS No.: 1261942-37-3
M. Wt: 202.22 g/mol
InChI Key: QTMKNGFKEOVUGD-UHFFFAOYSA-N
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Description

3-(2-Fluoro-4-methylphenyl)phenol is a fluorinated aromatic compound characterized by a phenol core substituted with a 2-fluoro-4-methylphenyl group at the 3-position. Fluorine and methyl substituents influence electronic effects (e.g., electron-withdrawing fluorine and electron-donating methyl groups), which modulate acidity, solubility, and reactivity.

Properties

IUPAC Name

3-(2-fluoro-4-methylphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FO/c1-9-5-6-12(13(14)7-9)10-3-2-4-11(15)8-10/h2-8,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTMKNGFKEOVUGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC(=CC=C2)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60683439
Record name 2'-Fluoro-4'-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60683439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261942-37-3
Record name 2'-Fluoro-4'-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60683439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluoro-4-methylphenyl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction. In this method, a fluorinated benzene derivative is reacted with a phenol derivative under basic conditions. The reaction typically requires a strong base such as sodium hydroxide or potassium carbonate and is carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts, such as palladium or copper, can also enhance the reaction rate and yield. The final product is typically purified through recrystallization or chromatography techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluoro-4-methylphenyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, hydroxy derivatives, and substituted phenols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-(2-Fluoro-4-methylphenyl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Fluoro-4-methylphenyl)phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, influencing their structure and function. The fluorine atom can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 3-(2-Fluoro-4-methylphenyl)phenol with structurally related phenolic and fluorinated aromatic compounds:

Compound Name Molecular Formula Molecular Weight Key Substituents Melting Point (°C) Boiling Point (°C) Notable Properties
This compound C₁₃H₁₁FO 202.23 -OH, 2-F, 4-CH₃ Not reported Not reported High lipophilicity; moderate acidity
4-(3-Fluoro-4-methoxyphenyl)phenol C₁₃H₁₁FO₂ 218.22 -OH, 3-F, 4-OCH₃ Not reported Not reported Increased solubility (methoxy group)
3-Chloro-5-(2-fluoro-4-methylphenyl)phenol C₁₃H₁₁ClFO 236.68 -OH, 2-F, 4-CH₃, 3-Cl Not reported Not reported Higher acidity (Cl vs. H substituent)
4-Fluoro-3-(trifluoromethyl)phenol C₇H₄F₄O 180.10 -OH, 4-F, 3-CF₃ -2 to -1.8 178–179 Strong electron-withdrawing CF₃ group
3-(Trifluoromethyl)phenol C₇H₅F₃O 162.11 -OH, 3-CF₃ -2 to -1.8 178–179 High volatility; low melting point

Key Observations :

  • Electron Effects: The 2-fluoro substituent in this compound enhances acidity compared to non-fluorinated analogs but less so than trifluoromethylated phenols (e.g., 4-Fluoro-3-(trifluoromethyl)phenol) due to the stronger electron-withdrawing nature of CF₃ .
  • Solubility: Methoxy-substituted analogs (e.g., 4-(3-Fluoro-4-methoxyphenyl)phenol) exhibit improved water solubility compared to methyl-substituted derivatives, critical for pharmaceutical formulations .
  • Hydrogen Bonding: The phenolic -OH group enables hydrogen-bonding interactions, as seen in crystal structures of related compounds (e.g., 2-(4-Fluorophenyl)-3-methyl-1H-indole), where N–H···π interactions dominate over classical hydrogen bonds .

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